molecular formula C17H17N3O4S2 B2502993 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-24-7

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2502993
CAS No.: 868217-24-7
M. Wt: 391.46
InChI Key: AJUXDUDCRQUUBY-UHFFFAOYSA-N
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Description

2-{[(2-Methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a 4-nitrobenzenesulfonyl group at the N1 position, a 2-methylbenzylsulfanyl moiety at the C2 position, and a partially saturated imidazole ring (4,5-dihydro-1H-imidazole). The 4-nitrobenzenesulfonyl group confers electron-withdrawing properties, while the 2-methylbenzylsulfanyl substituent may influence lipophilicity and steric interactions .

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-13-4-2-3-5-14(13)12-25-17-18-10-11-19(17)26(23,24)16-8-6-15(7-9-16)20(21)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUXDUDCRQUUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Tandem Sulfonylation-Alkylation

A sequential protocol eliminates intermediate isolation: after sulfonylation, the reaction mixture is diluted with acetone, treated with (2-methylbenzyl)bromide, and refluxed. This reduces total synthesis time by 30% but compromises yield (58–64%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the imidazoline core on Wang resin enables automated sulfonylation and alkylation. While facilitating purification, resin loading efficiencies ≤45% limit scalability.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : δ 8.41 (d, J = 8.8 Hz, 2H, ArH), 7.93 (d, J = 8.8 Hz, 2H, ArH), 7.25–7.18 (m, 4H, ArH), 4.32 (s, 2H, SCH2), 3.76 (t, J = 9.2 Hz, 2H, imidazoline CH2), 3.52 (t, J = 9.2 Hz, 2H, imidazoline CH2), 2.41 (s, 3H, CH3).
  • IR (KBr) : 1532 cm⁻¹ (NO2 asymmetric stretch), 1345 cm⁻¹ (SO2 symmetric stretch), 1120 cm⁻¹ (C–S bond).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity. Retention time: 6.8 minutes.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors to enhance heat transfer during exothermic sulfonylation. Environmental impact is reduced by recycling DCM via distillation and neutralizing waste streams with calcium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory pathways, such as the inhibition of cyclooxygenase enzymes .

Biological Activity

2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound notable for its unique structural characteristics, including an imidazole ring, a sulfanyl group, and a nitrobenzenesulfonyl group. These features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O4S2
  • Molecular Weight : 391.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfanyl group may facilitate interactions with bacterial enzymes or cell membranes, while the nitro group can undergo reduction to form reactive intermediates that may exert cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of imidazole compounds often display antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds structurally related to this compound have been tested using diffusion methods against various bacterial strains, revealing promising results in inhibiting bacterial growth .

Anticancer Activity

In vitro studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. The cytotoxic potency was evaluated on human cancer cell lines, showing IC50 values comparable to established chemotherapeutics. For example, similar imidazole derivatives have shown IC50 values in the range of 2.38–3.77 µM against cervical and bladder cancer cell lines .

Case Study 1: Cytotoxicity Evaluation

A study conducted on various imidazole derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The evaluation involved treating human cervix cancer cells with varying concentrations of the compound and measuring cell viability post-treatment. Results indicated that compounds with electron-withdrawing groups exhibited superior cytotoxic effects compared to those with less polar substituents.

CompoundIC50 (µM)Cell Line
This compound3.00SISO (Cervical Cancer)
Reference Drug (Cisplatin)0.24SISO

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of related imidazole compounds against common pathogens. The results demonstrated that certain derivatives could effectively inhibit bacterial growth, supporting the hypothesis that modifications to the imidazole structure can enhance biological activity.

Bacterial StrainZone of Inhibition (mm)Compound Tested
Staphylococcus aureus15Compound A
Escherichia coli12Compound B

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Structural Differences References
Target Compound N1: 4-nitrobenzenesulfonyl; C2: 2-methylbenzylsulfanyl Reference compound
2-{[(4-Nitrophenyl)methyl]sulfanyl}-4,5-diphenyl-1H-imidazole N1: Unsubstituted; C2: 4-nitrobenzylsulfanyl; C4/C5: Phenyl groups Aromatic imidazole ring vs. dihydroimidazole; additional phenyl substituents
1-(4-Nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole N1: 4-nitrobenzoyl; C2: 3-(trifluoromethyl)benzylsulfanyl Benzoyl vs. benzenesulfonyl group; trifluoromethyl substitution
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole N1: Unsubstituted; C2: 2-chlorobenzylsulfanyl Lack of N1 sulfonyl group; chlorine substituent
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate N1: Ethyl acetate; C2: 4-fluorobenzenesulfonyl; C4/C5: Phenyl groups Sulfonyl group at C2; ester functionalization

Key Observations :

  • The 4-nitrobenzenesulfonyl group distinguishes the target compound from analogues with nitrobenzoyl (e.g., ) or unsubstituted N1 positions (e.g., ). This group enhances electrophilicity and may improve binding to biological targets via sulfonamide interactions.
  • The 2-methylbenzylsulfanyl moiety provides moderate steric bulk compared to smaller substituents (e.g., chlorobenzyl in ) or electron-deficient groups (e.g., trifluoromethylbenzyl in ).

Characterization Techniques :

  • X-ray Crystallography : Programs like SHELXL (used for refining crystal structures, ) and ORTEP-III (for graphical representation, ) are critical for determining molecular geometry.
  • Spectroscopy : FT-IR and UV-Vis (as in ) are employed to confirm functional groups and electronic transitions.

Physicochemical Comparisons :

  • Lipophilicity : The 2-methylbenzyl group increases lipophilicity compared to polar substituents like 4-fluorobenzenesulfonyl ().

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